molecular formula C10H14O3S B12817999 2,5-Dimethylphenylsulfonylethanol

2,5-Dimethylphenylsulfonylethanol

Cat. No.: B12817999
M. Wt: 214.28 g/mol
InChI Key: RHADLCMQZGQPAV-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylsulfonylethanol is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with two methyl groups at the 2 and 5 positions, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenylsulfonylethanol typically involves the sulfonation of 2,5-dimethylphenol followed by the introduction of the ethanol group. One common method includes the reaction of 2,5-dimethylphenol with sulfuryl chloride (SO2Cl2) to form 2,5-dimethylphenylsulfonyl chloride. This intermediate is then reacted with ethanol in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques such as recrystallization or distillation are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenylsulfonylethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 2,5-Dimethylphenylsulfonylacetaldehyde or 2,5-Dimethylphenylsulfonylacetic acid.

    Reduction: 2,5-Dimethylphenylsulfideethanol.

    Substitution: 2,5-Dimethyl-4-nitrophenylsulfonylethanol or 2,5-Dimethyl-4-chlorophenylsulfonylethanol.

Scientific Research Applications

2,5-Dimethylphenylsulfonylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving sulfonyl group interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The ethanol group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    2,5-Dimethylphenol: Lacks the sulfonyl and ethanol groups, making it less reactive in certain chemical reactions.

    2,5-Dimethylphenylsulfide: Contains a sulfide group instead of a sulfonyl group, leading to different chemical properties and reactivity.

    2,5-Dimethylbenzenesulfonic acid: Contains a sulfonic acid group instead of an ethanol group, affecting its solubility and acidity.

Uniqueness: 2,5-Dimethylphenylsulfonylethanol is unique due to the presence of both the sulfonyl and ethanol groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)sulfonylethanol

InChI

InChI=1S/C10H14O3S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3

InChI Key

RHADLCMQZGQPAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)CCO

Origin of Product

United States

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